N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-chlorophenoxy)acetamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-chlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-chlorophenoxy)acetamide typically involves the reaction of 3-(1,3-benzoxazol-2-yl)-4-chloroaniline with 2-chlorophenoxyacetic acid in the presence of coupling agents such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl). The reaction is carried out in a solvent like dimethylformamide (DMF) under mild conditions to yield the desired product .
Chemical Reactions Analysis
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-chlorophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antibacterial and antifungal activities, making it a candidate for the development of new antimicrobial agents.
Medicine: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-chlorophenoxy)acetamide involves its interaction with specific molecular targets. For instance, in its role as an antibacterial agent, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-chlorophenoxy)acetamide can be compared with other benzoxazole derivatives, such as:
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide: Similar structure but with a different phenoxy substituent.
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-nitrobenzamide: Contains a nitro group instead of a phenoxy group.
N-[3-(benzimidazol-2-ylamino)phenyl]amine: A benzimidazole derivative with similar biological activities .
Properties
Molecular Formula |
C21H14Cl2N2O3 |
---|---|
Molecular Weight |
413.2 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(2-chlorophenoxy)acetamide |
InChI |
InChI=1S/C21H14Cl2N2O3/c22-15-10-9-13(24-20(26)12-27-18-7-3-1-5-16(18)23)11-14(15)21-25-17-6-2-4-8-19(17)28-21/h1-11H,12H2,(H,24,26) |
InChI Key |
LIBVKCHUFMVMTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)COC4=CC=CC=C4Cl)Cl |
Origin of Product |
United States |
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